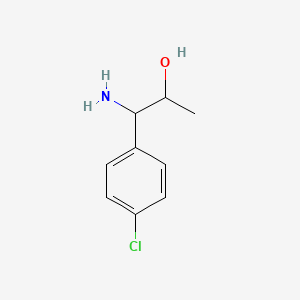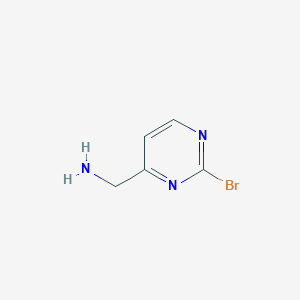
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .
Applications De Recherche Scientifique
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is unique due to its stability and ease of removal under mild conditions. Similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (2S)-6-Amino-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
These compounds share the Fmoc protecting group but differ in their amino acid backbones, which can influence their reactivity and applications .
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate |
InChI |
InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26) |
Clé InChI |
LXLRPYWZCFQFTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


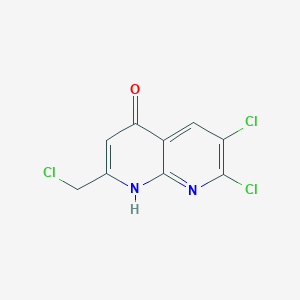
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
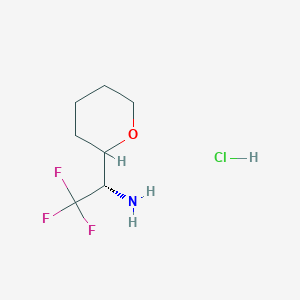
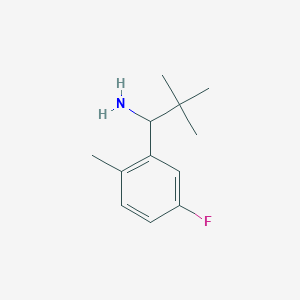
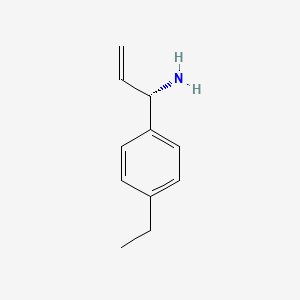
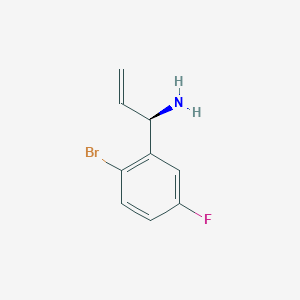
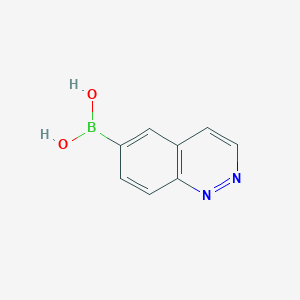
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
